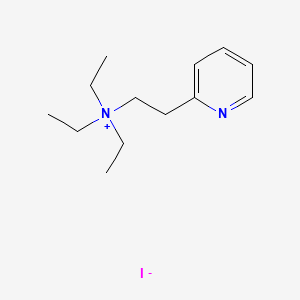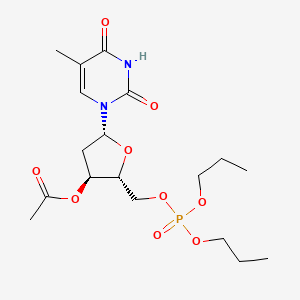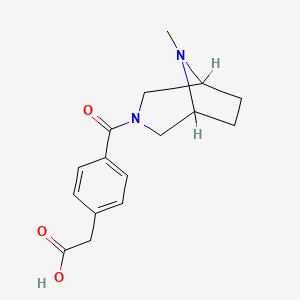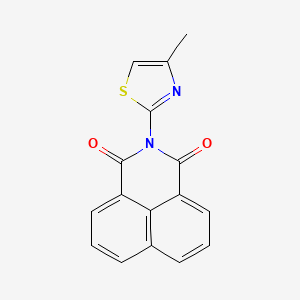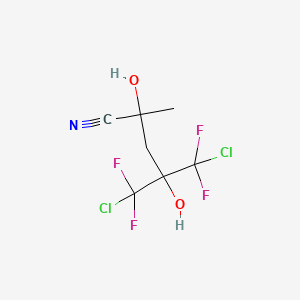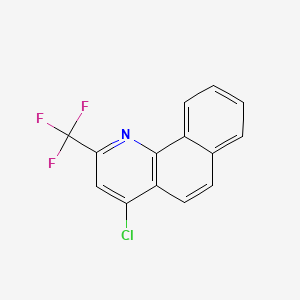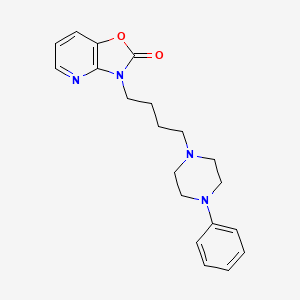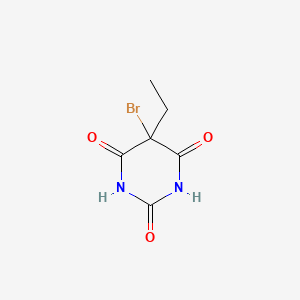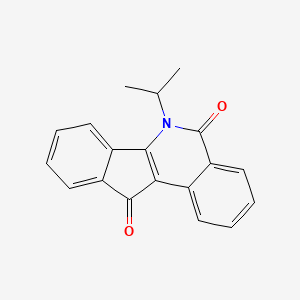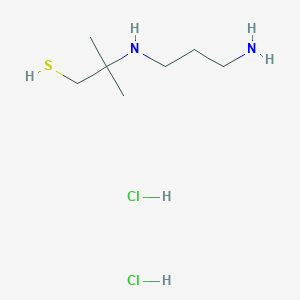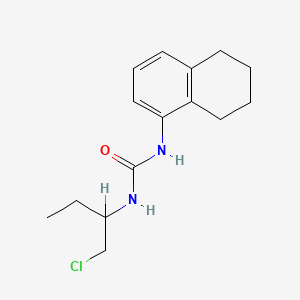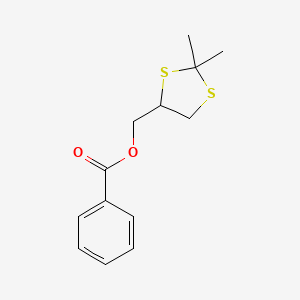
(2,2-Dimethyl-1,3-dithiolan-4-yl)methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethyl-1,3-dithiolan-4-yl)methyl benzoate is an organic compound that features a dithiolane ring and a benzoate ester group. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1,3-dithiolan-4-yl)methyl benzoate typically involves the reaction of (2,2-Dimethyl-1,3-dithiolan-4-yl)methanol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Dimethyl-1,3-dithiolan-4-yl)methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol or the dithiolane ring to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as triethylamine (TEA) to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted esters or amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2,2-Dimethyl-1,3-dithiolan-4-yl)methyl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2,2-Dimethyl-1,3-dithiolan-4-yl)methyl benzoate involves its interaction with specific molecular targets and pathways. The dithiolane ring can interact with thiol groups in proteins, potentially affecting their function. The benzoate ester group may also play a role in modulating the compound’s activity by influencing its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,2-Dimethyl-1,3-dithiolan-4-yl)methanol: This compound is structurally similar but lacks the benzoate ester group.
(2,2-Dimethyl-1,3-dithiolan-4-yl)acetic acid: This compound has an acetic acid group instead of a benzoate ester.
Uniqueness
(2,2-Dimethyl-1,3-dithiolan-4-yl)methyl benzoate is unique due to the presence of both the dithiolane ring and the benzoate ester group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
6948-47-6 |
|---|---|
Formule moléculaire |
C13H16O2S2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
(2,2-dimethyl-1,3-dithiolan-4-yl)methyl benzoate |
InChI |
InChI=1S/C13H16O2S2/c1-13(2)16-9-11(17-13)8-15-12(14)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
Clé InChI |
YZMRYESHWIYJDP-UHFFFAOYSA-N |
SMILES canonique |
CC1(SCC(S1)COC(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



